4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-(3-aminophenyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-18-13-11(12(17-18)14(19)20)10(5-6-16-13)8-3-2-4-9(15)7-8/h2-7H,15H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQHTJWHBAWPOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701146561 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4-(3-aminophenyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701146561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354706-25-4 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4-(3-aminophenyl)-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4-(3-aminophenyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701146561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step processes. One common method includes the Friedlander condensation reaction, where an aminoaldehyde reacts with reactive methylenes to form the pyrazolo[3,4-b]pyridine core . The reaction conditions often involve refluxing in ethanol with a base such as calcium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with various functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with molecular targets such as TRKs. TRKs are associated with cell proliferation and differentiation, and their continuous activation can lead to cancer . This compound inhibits TRKs by binding to their active sites, thereby blocking the downstream signaling pathways involved in cancer cell growth and survival.
Comparison with Similar Compounds
5-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid
- Structure: Lacks the 3-aminophenyl group, with a methyl substituent at the 5-position (C₈H₇N₃O₂, MW 177.16, CAS 116855-09-5) .
- Properties : Reduced molecular weight and hydrophilicity compared to the target compound, leading to lower solubility in aqueous media.
6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
- Structure : Features a methoxy group at the 6-position and dual methyl groups (C₁₇H₁₅N₃O₃, MW 309.32, CAS 937597-68-7) .
- Properties : Increased hydrophobicity (logP ~2.8) compared to the target compound (logP ~1.5), enhancing membrane permeability but reducing water solubility.
- Biological Activity : Demonstrated moderate cytotoxicity in cancer cell lines (IC₅₀ ~15 µM in HeLa) .
1-[(4-Chlorophenyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
4-(3-Acetamidophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid
- Structure: Acetylated amino group at the 3-position (C₁₅H₁₄N₄O₃, MW 298.30, CAS 1354704-49-6) .
- Properties : Improved stability over the primary amine due to reduced oxidative degradation, with comparable solubility (logP ~1.7).
- Biological Activity: Acts as a prodrug, with in vivo hydrolysis releasing the active 3-aminophenyl metabolite .
Physicochemical Properties
Biological Activity
4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry, particularly for its biological activities. This compound features a pyrazolo[3,4-b]pyridine core structure, which is known for various pharmacological properties, including anti-cancer activity. The molecular formula is with a molecular weight of 268.27 g/mol.
Structural Characteristics
The compound consists of:
- Aminophenyl group : Contributes to the compound's interaction with biological targets.
- Carboxylic acid group : Enhances solubility and bioactivity.
Synthesis
The synthesis typically involves multi-step reactions, often beginning with Friedlander condensation. This method allows for the formation of the pyrazolo[3,4-b]pyridine core through the reaction of an aminoaldehyde with reactive methylenes.
Anticancer Properties
Research indicates that this compound may act as a tropomyosin receptor kinase (TRK) inhibitor , which is crucial in cancer treatment due to its role in cell growth and differentiation. Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Case Study: TRK Inhibition
In a study examining TRK inhibition, derivatives of pyrazolo[3,4-b]pyridine were tested for their ability to inhibit cancer cell proliferation. The results indicated that modifications to the aminophenyl group significantly enhanced biological activity, suggesting that this compound could be a promising candidate for further development in cancer therapies.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor , particularly against specific kinases involved in signaling pathways related to cancer progression. The presence of the carboxylic acid group may facilitate binding interactions with enzyme active sites.
Comparative Biological Activity
To understand the effectiveness of this compound relative to similar compounds, a comparison table is provided below:
| Compound Name | Structure | Anticancer Activity | TRK Inhibition | Enzyme Inhibition |
|---|---|---|---|---|
| This compound | Structure | Moderate | Yes | Yes |
| Pyrazolo[3,4-b]pyridine derivative A | Structure | High | No | Yes |
| Pyrazolo[3,4-b]pyridine derivative B | Structure | Low | Yes | No |
The mechanism by which this compound exhibits its biological effects is likely through the inhibition of specific kinase pathways that are overactive in cancer cells. By blocking these pathways, the compound can induce apoptosis and inhibit cell proliferation.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Cytotoxicity : Demonstrated moderate cytotoxic effects on various cancer cell lines.
- Binding Affinity : Exhibited favorable binding characteristics to TRK receptors in vitro.
- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrazolo core significantly affect biological potency.
Future Directions
Further research is warranted to explore:
- In vivo efficacy : Testing in animal models to assess therapeutic potential.
- Mechanistic studies : Understanding specific pathways affected by this compound.
- Optimization : Modifying chemical structure to enhance potency and selectivity.
Q & A
Q. What are the common synthetic routes for 4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid?
The compound is typically synthesized via condensation reactions involving 5-aminopyrazole derivatives and aromatic aldehydes or ketones. For example:
- Method A : A mixture of equimolar 5-aminopyrazole and an aromatic aldehyde undergoes cyclization in refluxing ethanol, yielding pyrazolo[3,4-b]pyridine scaffolds. Modifications include Mannich base reactions for functionalization .
- Method B : Ethyl 3-amino-4,6-diarylfuro[2,3-b]pyridine-2-carboxylate analogs are synthesized via multi-step protocols involving nitration, reduction, and cyclization, achieving yields up to 94% . Key parameters include solvent choice (e.g., DMF, toluene), catalysts (e.g., Pd/C), and reaction times (12–24 hours).
Q. Which spectroscopic methods are used to characterize this compound?
- NMR Spectroscopy : H NMR (400 MHz, DMSO-) shows characteristic peaks for the methyl group (δ 2.56 ppm), aromatic protons (δ 7.57–8.69 ppm), and acidic protons (δ 11.88–13.99 ppm) .
- HPLC/MS : High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>97%), while ESIMS provides molecular ion peaks (e.g., m/z 311.1 [M+1]) .
- Elemental Analysis : Used to verify molecular formula congruence (e.g., CHFNO) .
Q. What are the key physical properties of this compound?
- Melting Point : 273–278.5°C .
- Molecular Weight : 335.28 g/mol (for trifluoromethyl-substituted analogs) .
- Storage : Stable when sealed in dry conditions at 2–8°C .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Catalyst Screening : Palladium or copper catalysts enhance cyclization efficiency in pyrazolo[3,4-b]pyridine formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene reduces side reactions .
- Temperature Control : Reflux conditions (80–100°C) balance reaction speed and byproduct formation. For example, a 94% yield was achieved at 90°C over 12 hours .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Standardized Assays : Use reference microbial strains (e.g., E. coli ATCC 25922) and cancer cell lines (e.g., PC-3 prostate cancer) under controlled conditions (e.g., 24-hour incubation) .
- Dose-Response Studies : Compare IC values across studies. For instance, trifluoromethyl-substituted analogs showed anti-proliferative effects at 10 µM via mTOR/p70S6K inhibition .
- Mechanistic Validation : Employ kinase inhibition assays or autophagy markers (e.g., LC3-II) to confirm target engagement .
Q. What strategies are effective for designing derivatives with improved bioactivity?
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to enhance kinase binding affinity .
- Scaffold Hybridization : Combine pyrazolo[3,4-b]pyridine cores with pyrrole or piperidine moieties to improve solubility and bioavailability .
- SAR Analysis : Correlate substituent effects with activity. For example, 3-methyl groups improve metabolic stability, while 4-aryl groups enhance target selectivity .
Q. How does structural modification impact kinase inhibition or autophagy induction?
- Kinase Binding : The pyrazolo[3,4-b]pyridine scaffold mimics ATP’s purine ring, enabling competitive binding. Trifluoromethyl groups increase hydrophobic interactions with kinase pockets .
- Autophagy Modulation : Derivatives with 3-aminophenyl substituents upregulate LC3-II and Beclin-1, indicating autophagosome formation. This is validated via Western blotting in prostate cancer models .
Q. What challenges arise in achieving high purity, and how are they addressed?
- Chromatographic Purification : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to isolate impurities .
- Crystallization : Recrystallization from ethanol/water mixtures improves purity to >97% .
- Analytical Validation : Cross-validate purity via H NMR integration and LCMS to detect trace solvents or unreacted intermediates .
Q. How to assess in vitro efficacy using cell-based assays?
- Proliferation Assays : Treat PC-3 cells with 1–100 µM compound for 48 hours and measure viability via MTT assay .
- Autophagy Markers : Quantify LC3-II/LC3-I ratio via immunofluorescence or flow cytometry after 24-hour treatment .
- Kinase Profiling : Use recombinant kinases (e.g., mTOR) in ATP-Glo assays to measure IC values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
